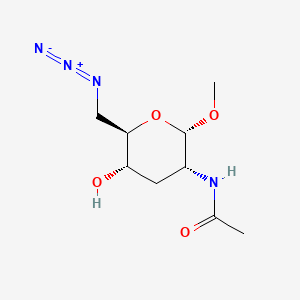
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a glucopyranosiduronic acid moiety, and an estrane derivative structure. Its unique chemical structure makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative typically involves multiple steps. Starting from a synthetic disaccharide glycosyl acceptor, the stepwise or blockwise construction of the sugar backbone with appropriate synthons leads to the formation of the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative involves its interaction with specific molecular targets. The bromine atoms and glucopyranosiduronic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The estrane derivative structure contributes to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Glucopyranosiduronic Acid: A related compound with similar sugar moiety but lacking the bromine atoms and estrane derivative structure.
2,4-Dibromo-Glucopyranoside: Similar in having bromine atoms at the 2 and 4 positions but differs in the overall structure.
Uniqueness
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is unique due to its combination of bromine atoms, glucopyranosiduronic acid moiety, and estrane derivative structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C32H38Br2O11 |
|---|---|
Molekulargewicht |
758.4 g/mol |
IUPAC-Name |
methyl (1S,2R,3S,5R)-2,3,4-triacetyloxy-5-[[(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C32H38Br2O11/c1-13(35)42-27-20(31(40)41-5)11-23(28(43-14(2)36)29(27)44-15(3)37)45-24-12-21-17-6-7-18-19(10-22(33)26(38)25(18)34)16(17)8-9-32(21,4)30(24)39/h10,16-17,20-21,23-24,27-29,38H,6-9,11-12H2,1-5H3/t16-,17+,20-,21-,23+,24?,27+,28?,29-,32-/m0/s1 |
InChI-Schlüssel |
UVUGIVIZLLKTJL-VXQHQWBTSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](C[C@H](C([C@H]1OC(=O)C)OC(=O)C)OC2C[C@H]3[C@@H]4CCC5=C(C(=C(C=C5[C@H]4CC[C@@]3(C2=O)C)Br)O)Br)C(=O)OC |
Kanonische SMILES |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)OC2CC3C4CCC5=C(C(=C(C=C5C4CCC3(C2=O)C)Br)O)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


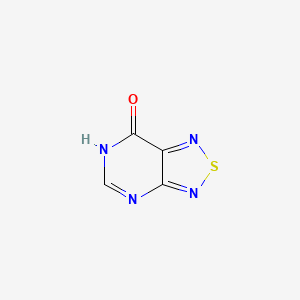

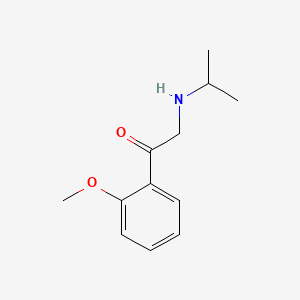
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
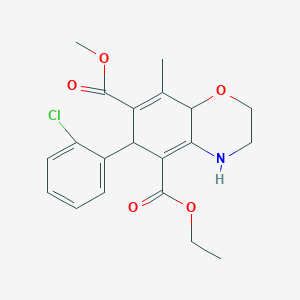
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
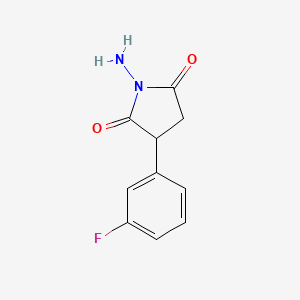

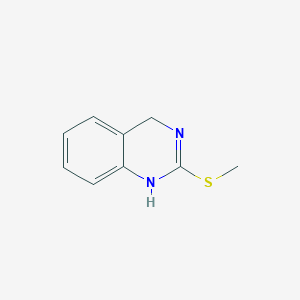
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
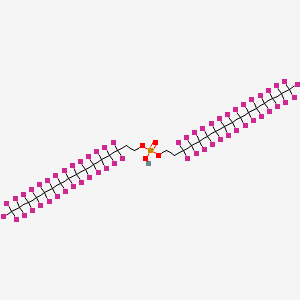

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
